An In-depth Technical Guide to (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone: A Chiral Allenamide for Advanced Synthesis
An In-depth Technical Guide to (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone: A Chiral Allenamide for Advanced Synthesis
Introduction: Merging Chirality and Unique Reactivity
In the landscape of modern synthetic chemistry, the demand for sophisticated building blocks that offer both stereochemical control and unique reactive handles is paramount. (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone emerges as a molecule of significant interest, embodying the fusion of a well-established chiral auxiliary with the versatile reactivity of an allene. The (4S)-4-phenyl-2-oxazolidinone core, a cornerstone of Evans' chiral auxiliary systems, provides a robust and predictable platform for asymmetric induction.[1][2] The introduction of the N-propadienyl (allenyl) substituent transforms this auxiliary into a reactive partner for a variety of transformations, particularly cycloaddition reactions, opening new avenues for the stereocontrolled synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone, tailored for researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and supported by authoritative literature, aiming to facilitate the practical application of this versatile chiral synthon.
Molecular Structure and Physicochemical Properties
(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone, with the CAS number 112791-04-5, is a chiral organic compound featuring a five-membered oxazolidinone ring substituted with a phenyl group at the stereogenic center (C4) and a 1,2-propadienyl group on the nitrogen atom. The "(4S)" designation specifies the absolute stereochemistry at the C4 position, which is crucial for its role in asymmetric synthesis.
The unique structural feature of this molecule is the allenyl group, a C3 unit with two cumulative double bonds (C=C=C). This functionality imparts distinct reactivity compared to isolated or conjugated double or triple bonds. The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp2-hybridized, resulting in a linear geometry of the C=C=C unit. The planes of the two π-systems are orthogonal to each other.
Physicochemical Data
A summary of the key physicochemical properties of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is presented in Table 1. It is important to note that some of these properties are reported for the corresponding (R)-enantiomer or are based on data from commercial suppliers and may vary slightly.
| Property | Value | Reference |
| CAS Number | 112791-04-5 | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| Melting Point | 173-176 °C | |
| Boiling Point | 335.9 °C at 760 mmHg | |
| Density | 1.077 g/cm³ | |
| Appearance | Yellow brownish-red oil (for the (R)-enantiomer) | [3] |
Spectroscopic Characterization
Detailed spectroscopic data for (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is not extensively published in peer-reviewed literature. However, based on the known spectra of the parent (4S)-4-phenyl-2-oxazolidinone and related N-allenyl amides, the expected characteristic signals can be predicted (Table 2).[4][5][6]
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - Phenyl protons: Multiplets in the aromatic region (~7.2-7.4 ppm).- Oxazolidinone ring protons: Signals for the CH and CH₂ groups of the ring.- Allenyl protons: A characteristic set of signals, typically a triplet for the CH proton and a doublet for the terminal CH₂ protons. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the downfield region (~155-160 ppm).- Allene carbons: A characteristic signal for the central sp-hybridized carbon around 200 ppm and signals for the sp²-hybridized carbons.- Phenyl carbons: Signals in the aromatic region.- Oxazolidinone ring carbons: Signals corresponding to the CH and CH₂ carbons of the ring. |
| FTIR (cm⁻¹) | - Allene stretch (C=C=C): A characteristic sharp absorption band around 1950-1970 cm⁻¹.- Carbonyl stretch (C=O): A strong absorption band around 1750-1780 cm⁻¹.- Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 201.- Fragmentation Pattern: Likely fragmentation includes loss of the allenyl group, cleavage of the oxazolidinone ring, and fragmentation of the phenyl group. |
Synthesis of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone
The synthesis of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is typically achieved through a two-step sequence starting from the commercially available (S)-(+)-4-phenyl-2-oxazolidinone.[7][8] This process involves an initial N-propargylation followed by a base-catalyzed isomerization of the propargyl group to the desired allene.
Synthetic Workflow Diagram
Caption: Synthetic route to (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of the (R)-enantiomer and is directly applicable to the (S)-enantiomer.[3]
Step 1: Synthesis of (S)-4-Phenyl-3-(prop-2-yn-1-yl)-2-oxazolidinone (Propargyl Amide Intermediate)
-
Reaction Setup: To a flame-dried round-bottomed flask under a nitrogen atmosphere, add (S)-(+)-4-phenyl-2-oxazolidinone (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 1 hour. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the oxazolidinone nitrogen to form the corresponding sodium salt, activating it for nucleophilic attack.
-
N-Propargylation: Add a solution of propargyl bromide (80% in toluene, 1.2 equiv.) dropwise to the reaction mixture. Stir the reaction at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of Celite to remove sodium bromide salts. Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate/hexanes) to yield the N-propargylated oxazolidinone.
Step 2: Synthesis of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone (Allenamide Product)
-
Reaction Setup: In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve the (S)-4-Phenyl-3-(prop-2-yn-1-yl)-2-oxazolidinone (1.0 equiv.) from Step 1 in anhydrous THF.
-
Isomerization: Add potassium tert-butoxide (t-BuOK, 0.33 equiv.) portion-wise to the solution. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC. Causality: Potassium tert-butoxide is a strong, sterically hindered base that facilitates the deprotonation of the propargylic proton, initiating a[1][9]-sigmatropic shift-like rearrangement to form the thermodynamically more stable allenamide.[10][11] The use of a sub-stoichiometric amount of base suggests a catalytic cycle.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and filter through a small plug of silica gel. Concentrate the filtrate and purify by silica gel column chromatography (e.g., gradient elution with ethyl acetate/hexanes) to afford the final product, (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone.
Mechanistic Insight: Propargyl-Allene Isomerization
The key transformation in the synthesis is the base-catalyzed isomerization of the N-propargyl group to the N-allenyl group. This reaction is believed to proceed through a deprotonation-reprotonation sequence, leading to the thermodynamically favored allenamide over the corresponding ynamide.[10][11][12]
Caption: Mechanism of base-catalyzed propargyl to allenyl isomerization.
Chemical Properties and Reactivity
The synthetic utility of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone stems from the unique reactivity of the allenyl group, which can participate in a variety of transformations, most notably cycloaddition reactions. The electron-withdrawing nature of the oxazolidinone ring polarizes the allene system, making it a competent partner in reactions with both electron-rich and electron-deficient species.
Cycloaddition Reactions
N-allenyl amides are versatile substrates for various cycloaddition reactions, allowing for the rapid construction of complex heterocyclic and carbocyclic frameworks.
-
[2+2+1] Cycloaddition (Pauson-Khand Reaction): The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1][9][13] Allenes can serve as the two-carbon component in place of an alkene. The reaction of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone with an alkyne and a carbon monoxide source in the presence of a suitable catalyst (e.g., Co₂(CO)₈) would be expected to yield a chiral α,β-unsaturated cyclopentenone. The stereochemistry of the oxazolidinone auxiliary can influence the facial selectivity of the cycloaddition.
Caption: Schematic of the Pauson-Khand reaction with the title compound.
-
[4+3] Cycloaddition: Chiral oxazolidinone-stabilized oxyallyls, which can be generated in situ from N-allenyl oxazolidinones, have been shown to undergo [4+3] cycloaddition reactions with dienes such as furan.[14] This reaction provides a stereoselective route to seven-membered carbocycles. The phenyl group of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the cycloaddition.[14]
-
[3+2] Cycloaddition: N-allenyl amides can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile imines, to form five-membered heterocyclic rings.[15] Gold-catalyzed [3+2] cycloadditions of N-allenyl amides with azomethine imines have also been reported, leading to the formation of bicyclic pyrazolyl derivatives.
Applications in Drug Development and Organic Synthesis
The value of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone in a research and development setting lies in its dual functionality. The chiral oxazolidinone moiety is a well-established tool for asymmetric synthesis, enabling the stereocontrolled introduction of new stereocenters.[16][17] The allenyl group serves as a versatile reactive handle for constructing complex molecular scaffolds.
-
Asymmetric Synthesis: The chiral auxiliary can be used to direct the stereochemical outcome of reactions at or near the allenyl group. Subsequent cleavage of the auxiliary under mild conditions releases the chiral product, and the auxiliary can often be recovered and reused.
-
Synthesis of Novel Heterocycles: The participation of the allenyl group in various cycloaddition reactions provides access to a wide range of novel, chiral heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry, as they often form the core of biologically active molecules.
-
Total Synthesis of Natural Products: The ability to construct complex carbocyclic and heterocyclic systems with high stereocontrol makes this compound a potentially valuable building block in the total synthesis of natural products.
Conclusion
(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is a powerful and versatile chiral building block that combines the proven stereodirecting ability of the Evans' auxiliary with the unique reactivity of the allenyl functional group. Its synthesis from readily available starting materials and its utility in a range of chemical transformations, particularly cycloaddition reactions, make it an attractive tool for synthetic chemists. For researchers and professionals in drug development and organic synthesis, this compound offers a reliable and efficient means to access novel, enantiomerically enriched molecules with complex three-dimensional structures. As the demand for stereochemically defined compounds continues to grow, the importance of synthons like (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone in enabling innovative synthetic strategies is set to increase.
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